molecular formula C10H10Cl2O2 B13269112 1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one

1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one

Cat. No.: B13269112
M. Wt: 233.09 g/mol
InChI Key: ZBQYIWIVTXAGCM-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one is a chemical compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one typically involves the Friedel-Crafts acylation of 3,5-dichlorophenol with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dichloro-4-hydroxyphenyl)butan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atoms and the hydroxyl group can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

1-(3,5-dichloro-4-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10Cl2O2/c1-2-3-9(13)6-4-7(11)10(14)8(12)5-6/h4-5,14H,2-3H2,1H3

InChI Key

ZBQYIWIVTXAGCM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC(=C(C(=C1)Cl)O)Cl

Origin of Product

United States

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